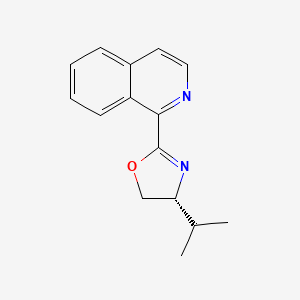

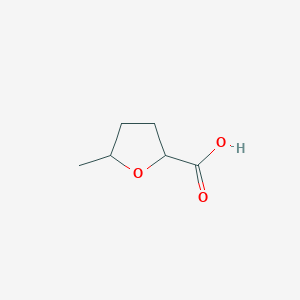

(R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

Overview

Description

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a bicyclic structure and is used as a building block for more complex chemical compounds .

Synthesis Analysis

Isoquinolines can be synthesized using various methods. One such method involves the oxidative dehydrogenation and ring opening of hydroxy lactam/methoxy lactam . Another method involves a three-component reaction of 2-alkynylbenzaldoxime, carbodiimide, with an electrophile .Molecular Structure Analysis

The molecular structure of isoquinoline consists of a benzene ring fused to a pyridine ring. This forms a bicyclic system with two nitrogen atoms .Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions. For instance, a copper-catalyzed intramolecular cyclization in water has been reported . Another reaction involves iodine-mediated oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones .Physical And Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can vary widely depending on their specific structures. Unfortunately, specific information on “®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole” is not available .Scientific Research Applications

Catalyst-controlled Synthesis

A facile synthetic method has been developed to access oxazole derivatives, showcasing a protocol with good functional group tolerance and excellent regioselectivity. This method involves the reaction of N-(pivaloyloxy)-amides with ynamides, highlighting the versatility of oxazole derivatives in chemical synthesis (Niu, Liu, Wei, & Shi, 2018).

Pharmacological Evaluation

The pharmacological potential of derivatives related to the isoquinolin structure has been explored, particularly in the context of anticonvulsant agents. Novel series of dihydroisoquinolin derivatives have demonstrated significant activity in standard anticonvulsant tests, underscoring the therapeutic promise of these compounds (Zhang, Shen, Jin, & Quan, 2016).

Alkyne Activation and Synthetic Applications

The activation of alkynes with electrophiles and its implications for synthetic chemistry have been examined. This research provides insight into the versatility of alkyne activation, leading to the formation of compounds with isoquinoline structures, which are valuable for further chemical transformations (Yamamoto, Gridnev, Patil, & Jin, 2009).

Synthesis of 4-Bromo-1,2-dihydroisoquinolines

Research into the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines has shown the formation of bromonium ylides as key intermediates. This method provides a novel pathway for creating structurally complex isoquinoline derivatives, highlighting the compound's potential in synthetic organic chemistry (He, Shi, Cheng, Man, Yang, & Li, 2016).

Luminescence Modulation in Lanthanide Complexes

The synthesis and properties of benzoxazole-substituted 8-hydroxyquinolines have been explored for their application in modulating the near-infrared luminescence of lanthanide complexes. This research demonstrates the potential of such compounds in developing materials for optical applications, including sensors and imaging agents (Shavaleev, Scopelliti, Gumy, & Bünzli, 2009).

Mechanism of Action

While the specific mechanism of action for “®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole” is not available, isoquinoline derivatives have been found to exhibit various biological activities. For example, Di (isoquinolin-1-yl) sulfane (DIQS) has been found to inhibit melanogenesis by modulating PKA/CREB and MAPK signaling pathways .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4R)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIXBHKYBIDFKX-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=NC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole | |

CAS RN |

280755-83-1 | |

| Record name | 1-[(4R)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2732181.png)

![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2732186.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2732187.png)

![2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2732189.png)

![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2732191.png)

![N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2732196.png)